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Compound of Interest

6-Methoxypyrazine-2-carboxylic
Compound Name: d
aci

Cat. No.: B183360

CAS Number: 24005-61-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the
pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal
chemistry and drug development due to their wide spectrum of biological activities, including
anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a methoxy
group and a carboxylic acid function on the pyrazine scaffold provides versatile handles for
chemical modification and potential interaction with biological targets. This technical guide
provides a comprehensive overview of the physicochemical properties, a proposed synthetic
route, potential biological applications, and representative experimental protocols relevant to 6-
Methoxypyrazine-2-carboxylic acid for researchers in the field of drug discovery and organic
synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 6-Methoxypyrazine-2-carboxylic acid are
summarized in the table below. This data is crucial for its handling, characterization, and
application in experimental settings.
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Property Value Reference(s)

CAS Number 24005-61-6

Molecular Formula CeHeN20s3

Molecular Weight 154.12 g/mol
6-methoxypyrazine-2-

UPAC Name carboxyli: Ziid

Melting Point 176-181 °C

Boiling Point 315.1 £ 37.0 °C at 760 mmHg

Density 1.4 +0.1 g/cm3

Purity >95% (Commercially available)

InChi Key RWGSCFHUIFPLEI-
UHFFFAOYSA-N

SMILES COC1=NC(=CN=C1)C(0)=0

Predicted XlogP 0.8

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for 6-Methoxypyrazine-2-carboxylic acid is not
extensively documented in the literature. However, a highly plausible and efficient synthetic
route is the nucleophilic aromatic substitution (SnAr) on a commercially available chlorinated
pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the
displacement of a halide by a nucleophile like methoxide.

The proposed reaction involves treating methyl 6-chloropyrazine-2-carboxylate with sodium
methoxide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow
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Caption: Proposed two-step synthesis of 6-Methoxypyrazine-2-carboxylic acid.

Experimental Protocol: Proposed Synthesis

Materials:
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o Methyl 6-chloropyrazine-2-carboxylate
e Sodium methoxide (NaOMe)

e Anhydrous Methanol (MeOH)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

o Diethyl ether

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
e Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel
Procedure:

o Step 1: Methoxylation (SnAr Reaction)

o Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

o Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

o Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and neutralize carefully with 1M
HCI.

o Remove the methanol under reduced pressure.

o Partition the residue between water and ethyl acetate. Separate the organic layer, wash
with brine, dry over anhydrous MgSOs, filter, and concentrate in vacuo to yield crude
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methyl 6-methoxypyrazine-2-carboxylate.

o Step 2: Ester Hydrolysis
o Dissolve the crude ester from Step 1 in a mixture of methanol and water.

o Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle
heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

o Cool the reaction mixture in an ice bath and acidify to pH ~3-4 using 2M HCI.

o The product, 6-Methoxypyrazine-2-carboxylic acid, should precipitate out of the
solution.

o Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under
vacuum to obtain the final product.

Purification:

o The final product can be further purified by recrystallization from a suitable solvent system,
such as ethanol/water or ethyl acetate/hexanes.

Biological Activity and Applications in Drug
Development

While specific biological data for 6-Methoxypyrazine-2-carboxylic acid is limited in public
literature, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a
broad range of activities. Derivatives have shown significant potential in several therapeutic

areas.

e Antimycobacterial Activity: Pyrazinamide, a primary antituberculosis drug, is a simple amide
of pyrazine-2-carboxylic acid. Studies on related series, such as 6-alkylamino-N-
phenylpyrazine-2-carboxamides, have demonstrated potent activity against Mycobacterium
tuberculosis, with efficacy increasing with the length of the alkyl chain. This suggests that the
6-position is a critical site for modification to modulate antimycobacterial potency.
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» Anticancer Activity: Numerous pyrazine derivatives have been investigated as anticancer
agents. Their mechanisms often involve the inhibition of critical cellular signaling pathways,
such as protein kinase pathways that are dysregulated in cancer. For instance, 3-
aminopyrazine-2-carboxylic acid metal complexes have displayed significant activity against
Ehrlich ascites tumor cells.

« Antimicrobial Activity: Beyond mycobacteria, various pyrazine derivatives exhibit broad-
spectrum antibacterial and antifungal properties.

6-Methoxypyrazine-2-carboxylic acid serves as a valuable building block for creating
libraries of more complex derivatives (e.g., amides, esters) for screening in drug discovery
programs targeting these and other diseases.

Mechanism of Action: Representative Signhaling
Pathway

Many heterocyclic compounds, including pyrazine derivatives, exert their anticancer effects by
acting as kinase inhibitors. They can compete with ATP for the binding site on the kinase,
thereby blocking the downstream signaling cascade that promotes cell proliferation and
survival. A representative pathway often targeted is the MAPK/ERK pathway.
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Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.
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Spectroscopic Data

Experimental spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid is not readily

available. The following tables provide predicted data based on the chemical structure and

typical values for the functional groups present.

Predicted 'H and *3C NMR Data
Predicted Chemical Shift .
Type Assignment
(ppm)
1H NMR ~13.0-14.0 Carboxylic acid (-COOH)
~8.6 Pyrazine H (position 5)
~8.4 Pyrazine H (position 3)
~4.1 Methoxy (-OCHs)
3C NMR ~165 Carboxylic acid (C=0)
160 Pyrazine C (position 6,
attached to -OCHs)
145 Pyrazine C (position 2,
attached to -COOH)
~142 Pyrazine C (position 3)
~138 Pyrazine C (position 5)
~55 Methoxy (-OCHs)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~—?) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid

1760 - 1690 (strong) C=0 stretch Carboxylic Acid

1600 - 1450 C=C and C=N stretch Aromatic Pyrazine Ring
1320 - 1210 C-O stretch Carboxylic Acid & Ether
~1250 (asymmetric) C-O-C stretch Aryl Ether

~1040 (symmetric) C-O-C stretch Aryl Ether

Detailed Experimental Protocols

The following are representative protocols for the biological evaluation of 6-Methoxypyrazine-
2-carboxylic acid and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT
Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability,
proliferation, and cytotoxicity.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

o Complete culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

¢ 6-Methoxypyrazine-2-carboxylic acid (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., DMSO or acidified isopropanol)
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e Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete medium. Incubate for 24 hours at 37 °C, 5% COs-.

o Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the wells and add 100 pL of the compound dilutions. Include
vehicle control (DMSO) and untreated control wells.

 Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% COs..

o MTT Addition: Add 20 pL of MTT solution to each well and incubate for another 3-4 hours.
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

e Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals. Mix gently by pipetting.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the
viability against the compound concentration and determine the 1Cso (half-maximal inhibitory
concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest
concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:
o Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
o Cation-adjusted Mueller-Hinton Broth (MHB)

o 96-well microtiter plates
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» 6-Methoxypyrazine-2-carboxylic acid (dissolved in DMSO)
» Standardized bacterial inoculum (~5 x 10> CFU/mL)
» Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in
the 96-well plate. The final volume in each well should be 50 L.

 Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard and then dilute it to achieve the final target concentration of ~5 x 10> CFU/mL.

e Inoculation: Add 50 pL of the standardized bacterial inoculum to each well, bringing the total
volume to 100 pL.

e Controls: Include a positive control (broth with inoculum and a known antibiotic), a
negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO
vehicle).

 Incubation: Incubate the plate at 37 °C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound at which there is
no visible turbidity (bacterial growth). This can be assessed visually or by measuring the
optical density at 600 nm.

« To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyrazine-2-
carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183360#6-methoxypyrazine-2-carboxylic-acid-cas-
number-24005-61-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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